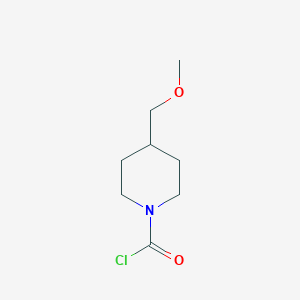

4-(Methoxymethyl)piperidine-1-carbonyl chloride

Description

BenchChem offers high-quality 4-(Methoxymethyl)piperidine-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxymethyl)piperidine-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

4-(methoxymethyl)piperidine-1-carbonyl chloride |

InChI |

InChI=1S/C8H14ClNO2/c1-12-6-7-2-4-10(5-3-7)8(9)11/h7H,2-6H2,1H3 |

InChI Key |

XYNZTKRSIAHQRY-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCN(CC1)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-(Methoxymethyl)piperidine-1-carbonyl chloride

Topic: 4-(Methoxymethyl)piperidine-1-carbonyl chloride Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

A Specialized Electrophile for Fragment-Based Drug Discovery and Linker Chemistry

Executive Summary

4-(Methoxymethyl)piperidine-1-carbonyl chloride (CAS 1501620-61-6) is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. Functioning as a carbamoylating agent , it introduces the 4-(methoxymethyl)piperidine moiety—a pharmacophore known for enhancing lipophilicity while maintaining aqueous solubility through ether oxygen hydrogen-bond acceptance. This guide details its physicochemical profile, synthesis via triphosgene protocols, and application in generating urea and carbamate linkages, critical motifs in kinase inhibitors and GPCR ligands.

Chemical Profile & Physicochemical Properties[1][2][3][4]

This compound combines the reactivity of an acid chloride with the structural features of a substituted piperidine. It is an electrophilic species susceptible to nucleophilic attack, making it an ideal reagent for "capping" amines or alcohols.

Table 1: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-(Methoxymethyl)piperidine-1-carbonyl chloride |

| CAS Number | 1501620-61-6 |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.66 g/mol |

| Physical State | Viscous oil or low-melting solid (typically supplied as solution or crude oil) |

| Solubility | Soluble in DCM, THF, Chloroform, Ethyl Acetate |

| Stability | Moisture Sensitive : Hydrolyzes to 4-(methoxymethyl)piperidine, CO₂, and HCl.[1][2] |

| Reactivity Class | Acyl Chloride / Carbamoyl Chloride |

Critical Note: Unlike simple alkyl acid chlorides, carbamoyl chlorides are less reactive towards water but still require strictly anhydrous storage conditions (typically < -20°C under Argon/Nitrogen) to prevent degradation into the parent amine and toxic HCl gas [1].

Synthesis & Manufacturing Logic

The synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride is rarely performed via direct phosgenation in modern academic labs due to safety concerns. The industry standard utilizes Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer phosgene equivalent.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The secondary amine of the piperidine attacks the carbonyl of the phosgene equivalent. Subsequent elimination of chloride ions generates the carbamoyl chloride. A non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) is essential to scavenge the HCl byproduct, preventing the formation of the unreactive piperidinium salt.

Visualization: Synthesis Workflow

The following diagram outlines the synthetic logic, highlighting the critical intermediate steps and safety controls.

Figure 1: Synthesis of the carbamoyl chloride via Triphosgene. Note the strict temperature control to prevent urea dimerization.

Reactivity & Applications in Drug Design

This reagent is a "linchpin" molecule. It reacts with nucleophiles to form stable linkages found in numerous bioactive compounds.

Urea Synthesis (Reaction with Amines)

The primary application is the formation of unsymmetrical ureas .

-

Reaction: R-NH₂ + Carbamoyl Chloride → Urea + HCl

-

Utility: Used to link the piperidine "tail" to aromatic "heads" (scaffolds) in kinase inhibitors. The urea bond acts as a hydrogen bond donor/acceptor pair, often interacting with the hinge region of kinases or the aspartate residue in GPCRs [2].

Carbamate Synthesis (Reaction with Alcohols)

-

Reaction: R-OH + Carbamoyl Chloride → Carbamate + HCl

-

Utility: Creates prodrugs or modifies solubility. The 4-methoxymethyl group provides a "solubility handle" without introducing a basic center that might lead to hERG liability.

Visualization: Reactivity Decision Tree

Figure 2: Reactivity profile. Pathway A (Ureas) is kinetically favored; Pathway B (Carbamates) often requires alkoxide formation.

Experimental Protocol: Synthesis of a Piperidine Urea Derivative

Objective: Coupling of 4-(Methoxymethyl)piperidine-1-carbonyl chloride with an aniline derivative (Ar-NH₂).

Reagents:

-

Aniline derivative (1.0 equiv)

-

4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.2 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the aniline derivative (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add TEA (2.5 mmol, 350 µL). Rationale: Excess base is required to neutralize the HCl generated and drive the equilibrium forward.

-

Reagent Addition: Cool the solution to 0°C. Add 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.2 mmol) dropwise (either neat or as a DCM solution). Rationale: Controlling the exotherm prevents side reactions such as symmetrical urea formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass M+1 of the urea).

-

Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

-

Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Self-Validating Check:

-

LC-MS: The product peak should show a distinct mass shift corresponding to the addition of the piperidine-carbonyl fragment (+156 Da approx).

-

NMR: ¹H NMR should show the diagnostic methoxy singlet (~3.3 ppm) and the urea NH proton (often broad singlet > 6 ppm).

Handling & Safety

-

Corrosivity: This compound hydrolyzes to release HCl. It causes severe skin burns and eye damage. Handle only in a fume hood.

-

Moisture Sensitivity: Store in a tightly sealed container, preferably under inert gas (Argon) in a freezer (-20°C). If the liquid turns cloudy or develops a white precipitate, it indicates hydrolysis to the hydrochloride salt of the amine [3].

-

Toxicity: Like all carbamoyl chlorides, it is a potential alkylating agent and should be treated as a suspected carcinogen/mutagen until proven otherwise.

References

-

Sigma-Aldrich (Merck) . Product Specification: 4-(Methoxymethyl)piperidine-1-carbonyl chloride (CAS 1501620-61-6).[4] Available at: (Accessed via search).

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Standard text on phosgene/triphosgene chemistry and carbamoyl chloride stability).

Sources

Safety Data Sheet & Technical Guide: 4-(Methoxymethyl)piperidine-1-carbonyl chloride

[1]

Part 1: Executive Summary

4-(Methoxymethyl)piperidine-1-carbonyl chloride is a specialized electrophilic reagent used primarily in medicinal chemistry for the introduction of the 4-(methoxymethyl)piperidine moiety into small molecule scaffolds.[1] As a carbamoyl chloride (also known as a carbamyl chloride), it serves as a critical intermediate for synthesizing ureas and carbamates , motifs frequently found in GPCR ligands, kinase inhibitors, and metabolic enzyme modulators.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-validated technical analysis. It addresses the compound's high reactivity toward nucleophiles (including water), requiring strict anhydrous handling protocols to prevent degradation into hydrochloric acid (HCl) and the parent amine.

Part 2: Chemical Identity & Properties[2][3][4]

Unlike commodity chemicals, this reagent is often synthesized in situ or procured as a custom building block. Users must often rely on the properties of the parent amine and the general carbamoyl chloride class to assess risk.

Identification Data[2][3][5][6][7][8][9]

| Parameter | Detail |

| Chemical Name | 4-(Methoxymethyl)piperidine-1-carbonyl chloride |

| Common Synonyms | 1-Chlorocarbonyl-4-(methoxymethyl)piperidine; Carbamoyl chloride derivative |

| CAS Number | Not Widely Listed (Custom Intermediate).[1][2][3][4] Parent Amine CAS: 399580-55-3 |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.66 g/mol |

| SMILES | COCC1CCN(CC1)C(Cl)=O |

| Physical State | Viscous oil or low-melting solid (typically colorless to pale yellow) |

Reactivity Profile

-

Electrophilicity: High. The carbonyl carbon is activated by the chloride leaving group and the electron-withdrawing nature of the carbonyl oxygen.

-

Hydrolytic Instability: Reacts rapidly with ambient moisture to release Hydrogen Chloride (HCl) gas and 4-(methoxymethyl)piperidine-1-carboxylic acid (which spontaneously decarboxylates).[1]

-

Solubility: Soluble in aprotic organic solvents (DCM, THF, EtOAc). Reacts with protic solvents (MeOH, Water).

Part 3: Hazard Identification (GHS Classification)

Signal Word: DANGER

This compound combines the corrosive nature of acid chlorides with the potential toxicity of piperidine derivatives.

Hazard Statements

-

H314: Causes severe skin burns and eye damage (Skin Corr.[2][5][6] 1B).

-

H335: May cause respiratory irritation (due to HCl generation).

-

H302: Harmful if swallowed (based on piperidine analog data).[5][6]

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Part 4: Handling, Storage, & Stability[2]

Core Directive: The stability of this reagent is binary—it is stable under inert gas but degrades rapidly upon exposure to moist air.

Storage Protocol[1][11]

-

Atmosphere: Store under Argon or Nitrogen .

-

Temperature: Refrigerator (2°C to 8°C ) is standard; -20°C for long-term storage (>3 months).

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm or electrical tape should be used to seal the cap junction.

Handling "Best Practices"

-

Dry Glassware: All glassware must be oven-dried or flame-dried.

-

Cannula/Syringe Transfer: Avoid pouring. Transfer the liquid reagent using a dry syringe or cannula to minimize air exposure.

-

Ventilation: All operations must occur in a functioning chemical fume hood to capture HCl vapors.

Part 5: Technical Application & Synthesis

Primary Application: Urea Synthesis

The most common application is the reaction with a primary or secondary amine to form a urea derivative. This reaction proceeds via a Nucleophilic Acyl Substitution .

Reaction Mechanism (DOT Visualization)

Figure 1: Mechanism of urea formation via nucleophilic acyl substitution.[1]

Validated Experimental Protocol

Objective: Synthesis of a Urea derivative from 4-(Methoxymethyl)piperidine-1-carbonyl chloride.

Reagents:

-

4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 equiv)[1]

-

Primary Amine (R-NH₂) (1.0 - 1.1 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Solvation: Dissolve the Primary Amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.

-

Why? Slow addition at 0°C controls the exotherm and prevents double-acylation or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS.[8] The starting chloride hydrolyzes on TLC plates; monitor the disappearance of the amine.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for urea synthesis.

Part 6: Emergency Response & Disposal

First Aid[1]

-

Eye Contact: IMMEDIATE irrigation with water for >15 minutes.[7] Lifting eyelids is crucial. Seek urgent ophthalmological care.

-

Skin Contact: Brush off any solid particles (if applicable). Rinse with copious water.[5][7] Do not use neutralizing agents (acids/bases) on the skin as the heat of reaction may worsen burns.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Protocol

Do not pour down the drain.

-

Quenching: Slowly add the waste reagent to a stirred solution of 5% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) in an ice bath.

-

Verification: Check pH to ensure neutrality (pH 7-8).

-

Disposal: Dispose of the resulting aqueous/organic mixture as Halogenated Organic Waste .

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1448065-29-9_CAS号:1448065-29-9_2-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one - 化源网 [m.chemsrc.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. capotchem.com [capotchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-(Methoxymethyl)piperidine | 399580-55-3 [sigmaaldrich.com]

Strategic Sourcing and Synthetic Utilization of 4-(Methoxymethyl)piperidine-1-carbonyl chloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for central nervous system (CNS) therapeutics, analgesics, and enzyme inhibitors. 4-(Methoxymethyl)piperidine-1-carbonyl chloride is a highly reactive electrophilic intermediate used to install the 4-(methoxymethyl)piperidine moiety via urea or carbamate linkages. However, due to the intrinsic hydrolytic instability of carbamoyl chlorides, direct commercial procurement of this specific compound is virtually non-existent.

This technical guide provides an in-depth analysis of the supply chain dynamics for its precursors, outlines a self-validating protocol for its in situ generation, and explores its critical applications in rational drug design.

The Chemistry and Supply Chain Paradox of Carbamoyl Chlorides

Carbamoyl chlorides are essential building blocks for synthesizing ureas and carbamates. However, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by atmospheric moisture. Hydrolysis of a carbamoyl chloride yields an unstable carbamic acid, which rapidly decarboxylates to release carbon dioxide and hydrogen chloride, ultimately regenerating the starting secondary amine.

Because of this degradation pathway, specialized derivatives like 4-(methoxymethyl)piperidine-1-carbonyl chloride are rarely cataloged by commercial vendors. Instead, the industry standard is to procure the stable secondary amine precursor—1[1]—and generate the highly reactive carbonyl chloride in situ immediately prior to coupling.

Commercial Availability and Cost-Benefit Analysis

To execute workflows requiring this intermediate, researchers must source the precursor amine. The methoxymethyl ether modification on the piperidine ring significantly increases the cost compared to unsubstituted analogs.

Below is a quantitative summary of the current market availability and pricing for the necessary precursors and relevant analogs.

Table 1: Precursor and Analog Pricing Matrix

| Compound Name | CAS Number | Synthetic Role | Typical Source | Quantity | Estimated Price (USD) |

| 4-(Methoxymethyl)piperidine HCl | 399580-55-3 (Base) | Primary Precursor | 2[2] | 250 mg | $79.65 - $87.80 |

| 4-(Methoxymethyl)piperidine | 399580-55-3 | Primary Precursor | eMolecules / PharmaBlock | 1 g | ~$129.20 |

| 1-Piperidinecarbonyl chloride | 13939-69-0 | Unsubstituted Analog | 3[3] | 1 kg | $10.00 - $15.00 |

| Triphosgene | 32315-10-9 | Phosgene Surrogate | BenchChem | 100 g | Custom Quote |

Data reflects standard catalog pricing; bulk procurement often yields significant economies of scale.

Self-Validating Protocol: In Situ Synthesis of the Carbonyl Chloride

The most reliable method for synthesizing N,N-disubstituted carbamoyl chlorides utilizes triphosgene (bis(trichloromethyl) carbonate). As noted in standardized 4[4], triphosgene is a solid surrogate that safely generates phosgene in situ, avoiding the severe inhalation hazards of phosgene gas while maintaining high electrophilic efficiency.

Figure 1: In situ synthesis and utilization of 4-(methoxymethyl)piperidine-1-carbonyl chloride.

Step-by-Step Methodology & Causality

This protocol is adapted from optimized patent literature for the generation of carbamoyl chlorides used in 5[5].

Reagents:

-

4-(Methoxymethyl)piperidine (1.0 equiv)

-

Triphosgene (0.6 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) (10 mL/mmol amine)

Procedure & Validation System:

-

System Preparation & Reagent Integrity:

-

Action: Flush a flame-dried round-bottom flask with argon. Inspect the triphosgene; it must be a free-flowing white crystalline solid.

-

Causality & Validation: Clumping indicates moisture ingress and premature degradation into HCl and CO₂. Using degraded triphosgene will result in incomplete conversion and poor yields.

-

-

Amine Dissolution & Cooling:

-

Action: Dissolve 4-(methoxymethyl)piperidine (1.0 equiv) and DIPEA in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

-

Causality: Cooling is non-negotiable. The reaction between the amine and phosgene (generated from triphosgene) is highly exothermic. Low temperatures suppress the formation of the symmetrical urea byproduct (bis(4-(methoxymethyl)piperidin-1-yl)methanone).

-

-

Triphosgene Addition:

-

Action: Add triphosgene (0.6 equiv) portion-wise or as a DCM solution dropwise. Stir for 10 minutes at 0 °C, then remove the ice bath and allow the reaction to warm to room temperature for 15–30 minutes.

-

Validation: Monitor via Thin Layer Chromatography (TLC). Because the amine lacks a strong chromophore, use a KMnO₄ or Ninhydrin stain. Complete consumption of the starting amine validates the formation of the carbamoyl chloride.

-

-

Quenching & Workup:

-

Action: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃.

-

Causality & Validation: NaHCO₃ neutralizes excess HCl (preventing the target intermediate from degrading) and destroys unreacted phosgene. The cessation of CO₂ effervescence (bubbling) provides visual, self-validating proof that the quench is complete and the organic layer is safe for extraction and immediate downstream coupling.

-

Medicinal Chemistry Applications

The 4-(methoxymethyl)piperidine motif is highly prized in medicinal chemistry for its ability to modulate lipophilicity (LogP) while maintaining strong hydrogen-bond accepting capabilities via the ether oxygen. Generating the carbamoyl chloride allows researchers to graft this motif onto various pharmacophores.

Serine Hydrolase Inhibitors (Triazole Ureas)

Recent advancements in neuropharmacology have highlighted the role of serine hydrolases, such as diacylglycerol lipase beta (DAGLβ), in neuroinflammation. According to patent data (5[5]), reacting functionalized piperidine-1-carbonyl chlorides with 1,2,3-triazoles yields highly potent N1- and N2-carbamoyl triazole ureas. The methoxymethyl group enhances blood-brain barrier (BBB) penetration, making this specific carbamoyl chloride a critical intermediate for CNS-targeted library synthesis.

Analgesic Frameworks (Sufentanil Analogs)

The 4-(methoxymethyl)piperidine core is the defining structural feature of Sufentanil, an opioid analgesic significantly more potent than fentanyl (6[6]). While Sufentanil utilizes an amide linkage, drug discovery programs frequently explore carbamate and urea derivatives of this core to map structure-activity relationships (SAR), optimize pharmacokinetic half-lives, and reduce respiratory depression liabilities. The in situ generation of the carbonyl chloride is the gateway reaction for these SAR campaigns.

Conclusion

4-(Methoxymethyl)piperidine-1-carbonyl chloride is a transient but indispensable electrophile in drug discovery. Because its hydrolytic instability precludes bulk commercial storage, researchers must adopt a strategic supply chain approach: sourcing the stable 4-(methoxymethyl)piperidine precursor and utilizing rigorous, self-validating in situ triphosgene protocols. By mastering this workflow, medicinal chemists can efficiently access complex urea and carbamate libraries, driving innovation in CNS therapeutics and advanced analgesics.

References

-

PubChem. "4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283". Available at:[Link][1]

-

Google Patents. "AU2012240154A1 - N1- and N2-carbamoyl-1,2,3-triazole serine hydrolase inhibitors and methods". Available at:[5]

-

Google Patents. "US20100137604A1 - Method of making piperidine derivatives". Available at:[6]

Sources

- 1. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H51020.MD [thermofisher.com]

- 3. 1-PIPERIDINECARBONYL CHLORIDE | 13939-69-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. AU2012240154A1 - N1- and N2-carbamoyl-1,2,3-triazole serine hydrolase inhibitors and methods - Google Patents [patents.google.com]

- 6. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]

Technical Guide: Differentiating 4-Methoxypiperidine and 4-(Methoxymethyl)piperidine in Medicinal Chemistry

Executive Summary

In the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles during drug discovery, the piperidine ring serves as a highly versatile and ubiquitous pharmacophore. Decorating the 4-position of this ring is a standard strategy to probe structure-activity relationships (SAR). Two closely related but functionally distinct building blocks are 4-methoxypiperidine and 4-(methoxymethyl)piperidine . While they differ by only a single methylene spacer (-CH₂-), this subtle structural variation profoundly impacts the physicochemical properties, metabolic stability, and binding thermodynamics of the resulting drug candidates.

This whitepaper provides an in-depth mechanistic comparison of these two reagents, detailing their physicochemical profiles, synthetic applications, and field-proven experimental protocols.

Structural & Physicochemical Profiling

The addition of a methylene spacer in 4-(methoxymethyl)piperidine extends the oxygen atom further from the piperidine ring, fundamentally altering the molecule's behavior in biological systems.

-

Lipophilicity (LogP): The extra carbon increases the lipophilicity. Replacing a methoxy group with a methoxymethyl group is a reliable tactic when a slight increase in membrane permeability is required without drastically altering the molecule's footprint[1],[2].

-

Steric Bulk and Vector Projection: 4-methoxypiperidine projects the methoxy group rigidly. It is often utilized to fill shallow, polar pockets without incurring a severe entropic penalty upon binding. Conversely, the methoxymethyl group provides a flexible, extended vector, allowing the oxygen atom to reach deeper hydrogen-bond donor sites within a target protein's binding pocket.

-

Basicity (pKa) and Target Liability: The inductive electron-withdrawing effect of the oxygen atom decreases the basicity of the piperidine nitrogen. In 4-methoxypiperidine, the oxygen is closer to the nitrogen, exerting a stronger inductive pull compared to the gamma-positioned oxygen in 4-(methoxymethyl)piperidine. This subtle pKa shift can be leveraged to alter oral bioavailability and mitigate hERG channel liabilities, a major concern in cardiovascular toxicity[3].

Quantitative Comparison Table

| Property | 4-Methoxypiperidine | 4-(Methoxymethyl)piperidine | Mechanistic Implication in SAR |

| CAS Number | 4045-24-3[4] | 399580-55-3[1] | Reagent sourcing and tracking. |

| Molecular Formula | C₆H₁₃NO | C₇H₁₅NO | Determines mass shift (+14 Da) in LC-MS tracking. |

| Molecular Weight | 115.17 g/mol [2] | 129.20 g/mol [1] | Impacts ligand efficiency (LE) calculations. |

| Computed XLogP3 | 0.2[2] | 0.4[1] | Higher LogP in the methoxymethyl variant increases lipophilicity. |

| H-Bond Acceptors | 2 | 2 | Both provide oxygen and nitrogen lone pairs for target engagement. |

| Vector Flexibility | Rigid (Direct attachment) | Flexible (Methylene spacer) | Methoxymethyl accesses deeper, flexible binding pockets. |

Mechanistic Impact in Drug Design

The decision to use one reagent over the other is driven by specific SAR objectives.

4-Methoxypiperidine in Kinase and Bacterial Inhibitors: 4-Methoxypiperidine is frequently utilized to improve aqueous solubility while maintaining a hydrogen-bond acceptor. For example, in the development of pyrazolo[3,4-d]pyrimidine-containing kinase inhibitors for oesophageal cancer, 4-methoxypiperidine was identified as the optimal fragment to incorporate at the C3-acrylamide moiety, perfectly balancing potency and pharmacokinetic properties[5]. It has also been successfully employed in the synthesis of novel thiophene-arylamide derivatives targeting DprE1 in Mycobacterium tuberculosis, demonstrating good hepatocyte stability and low hERG inhibition[6].

4-(Methoxymethyl)piperidine in GPCR Targeting: This reagent has been historically pivotal in the synthesis of potent fentanyl analogues, such as sufentanil and alfentanil. The methoxymethyl group at the 4-position is critical for the high analgesic potency and rapid onset of action characteristic of these opioids, as the extended flexible vector optimally interacts with the µ-opioid receptor[7],[8].

Logic flow for selecting piperidine reagents in SAR optimization.

Experimental Protocols & Self-Validating Workflows

When incorporating these secondary amines into drug scaffolds, amide couplings are the most common synthetic pathways. Because secondary amines are sterically hindered (especially with 4-substituted piperidines), standard coupling agents like EDC/HOBt often result in sluggish kinetics. The protocol below utilizes HATU, which is highly efficient for hindered secondary amines[5].

Protocol: HATU-Mediated Amide Coupling

Causality & Rationale: HATU is selected for its superior kinetics with secondary amines, minimizing the risk of epimerization at the alpha-carbon of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge generated protons without competing for the activated ester.

Reagents Required:

-

Carboxylic acid building block (1.0 equiv)

-

4-Methoxypiperidine or 4-(Methoxymethyl)piperidine (1.2 - 1.5 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Acid Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv).

-

Coupling Agent Addition: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes.

-

Self-Validation Check 1: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the carboxylic acid mass and the appearance of the active ester intermediate.

-

-

Amine Addition: Once activation is confirmed, add the piperidine reagent (1.2 - 1.5 equiv) dropwise. Stir at room temperature for 2–12 hours.

-

Self-Validation Check 2: Monitor reaction progression via TLC (ninhydrin stain to track the secondary amine) and LC-MS to confirm product formation.

-

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Causality: The basic aqueous phase ensures that unreacted water-soluble HATU byproducts (like tetramethylurea) and excess DIPEA are removed from the organic layer.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically a gradient of Dichloromethane/Methanol).

Self-validating synthetic workflow for HATU-mediated amide coupling.

References

-

CAS Common Chemistry. "4-Methoxypiperidine". American Chemical Society. Available at:[Link]

-

PubChem. "4-(Methoxymethyl)piperidine; CID 4715283". National Center for Biotechnology Information. Available at:[Link]

-

PubChem. "4-Methoxypiperidine; CID 77666". National Center for Biotechnology Information. Available at:[Link]

-

RSC Publishing. "Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer". Available at:[Link]

-

Poce, G., et al. "Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis". PMC. Available at:[Link]

-

ACS Publications. "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities". Journal of Medicinal Chemistry. Available at:[Link]

- Google Patents. "US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil".

- Google Patents. "US20100137604A1 - Method of making piperidine derivatives".

Sources

- 1. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00579A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]

- 8. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: Preparation of 4-(Methoxymethyl)piperidine-1-carbonyl chloride using Triphosgene

[1]

Abstract

This guide details the synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride from 4-(methoxymethyl)piperidine using Triphosgene (Bis(trichloromethyl) carbonate, BTC).[1] Unlike gaseous phosgene, triphosgene is a crystalline solid that is safer to handle and weigh, yet it exhibits identical reactivity upon decomposition.[1] This protocol emphasizes the "Reverse Addition" technique—adding the amine to the triphosgene solution—to kinetically favor the formation of the carbamoyl chloride over the symmetric urea byproduct.

Introduction

Carbamoyl chlorides are critical electrophilic intermediates in medicinal chemistry, widely used to synthesize ureas, carbamates, and thiocarbamates.[1] While phosgene gas is the atom-economic standard for their preparation, its high toxicity and handling risks limit its use in standard research laboratories.[1]

Triphosgene serves as a "solid phosgene" equivalent. One mole of triphosgene decomposes to generate three moles of phosgene in situ.

Key Technical Considerations:

-

Stoichiometry: A slight excess of phosgene equivalents is maintained to prevent the product (carbamoyl chloride) from reacting with unreacted amine to form the urea byproduct.

-

HCl Scavenging: A tertiary amine base (Triethylamine or Pyridine) is required to neutralize the HCl generated, driving the equilibrium forward.

-

Stability: 4-(Methoxymethyl)piperidine-1-carbonyl chloride is moderately moisture-sensitive but stable enough for rapid aqueous workup or direct use in subsequent steps.[1]

Safety & Handling (Critical)

Warning: Triphosgene is fatal if inhaled. Upon contact with moisture or nucleophiles, it generates phosgene gas.[1]

-

Engineering Controls: All operations must be performed in a well-ventilated fume hood .

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] Keep a gas mask with acid gas cartridges (Type B) immediately accessible.

-

Quenching: Prepare a saturation solution of aqueous ammonia or 10% NaOH to neutralize any residual phosgene on glassware or in the reaction mixture before disposal.

-

Spill Control: In case of a spill, cover with a 1:1 mixture of anhydrous Na₂CO₃ and damp sand.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon of the phosgene (generated from triphosgene).

Mechanism Diagram

Caption: Reaction pathway showing the generation of phosgene and the critical branch point where excess amine can lead to urea formation.

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10] | Amount | Mmol |

| 4-(Methoxymethyl)piperidine | 129.20 | 1.0 | 1.29 g | 10.0 |

| Triphosgene (BTC) | 296.75 | 0.40* | 1.19 g | 4.0 |

| Triethylamine (TEA) | 101.19 | 1.1 | 1.53 mL | 11.0 |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 + 10 mL | - |

*Note: 0.40 eq of Triphosgene provides 1.2 eq of Phosgene. This excess is crucial to suppress urea formation.[1]

Step-by-Step Procedure

1. Preparation of Triphosgene Solution (The Electrophile Pool)

-

Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge the flask with Triphosgene (1.19 g, 4.0 mmol) .

-

Add anhydrous DCM (20 mL) and stir until fully dissolved.

-

Cool the solution to 0 °C using an ice/water bath.

2. Preparation of Amine/Base Solution

-

In a separate vial, mix 4-(Methoxymethyl)piperidine (1.29 g, 10.0 mmol) and Triethylamine (1.53 mL, 11.0 mmol) .

-

Dilute this mixture with anhydrous DCM (10 mL) .

3. The "Reverse Addition" (Critical Step)

-

Transfer the Amine/Base solution to the addition funnel.

-

Slowly add the amine solution dropwise to the cold Triphosgene solution over 30–45 minutes .

-

Why? Adding amine to excess phosgene ensures that every molecule of amine encounters a high concentration of phosgene, favoring the formation of the monosubstituted carbamoyl chloride (Product) rather than the disubstituted urea.

-

-

Maintain the internal temperature below 5 °C. A white precipitate (TEA[2]·HCl) will form immediately.

4. Reaction & Monitoring

-

After addition is complete, allow the reaction to warm to room temperature (RT) and stir for 1–2 hours.

-

In-Process Control (IPC): Monitor by TLC (solvent: 30% EtOAc/Hexane).

5. Workup (Choose Method A or B)

-

Method A: Filtration (Anhydrous - Recommended for high purity) [1]

-

Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the solid TEA·HCl salts.[5][11]

-

Wash the filter cake with dry DCM (10 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) at < 40 °C.

-

Result: The product is obtained as a viscous oil or low-melting solid.

-

-

Method B: Aqueous Wash (For removal of excess salts)

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash rapidly with cold 0.5 M HCl (2 x 15 mL) to remove unreacted amine and TEA.

-

Wash with cold brine (1 x 15 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Caution: Prolonged exposure to water can hydrolyze the chloride to the carbamic acid (which decarboxylates).[11] Work quickly.

-

Workflow Diagram

Caption: Operational workflow emphasizing the addition of amine to the triphosgene solution.

Analytical Characterization

The product, 4-(Methoxymethyl)piperidine-1-carbonyl chloride , is typically isolated as a colorless to pale yellow oil.[1]

-

IR Spectroscopy: Look for a strong, characteristic carbonyl stretch for carbamoyl chloride at 1720–1745 cm⁻¹ .[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

The

-protons of the piperidine ring (adjacent to nitrogen) will shift downfield compared to the starting amine (typically appearing as broad multiplets around -

The methoxy group (-OCH₃) will appear as a singlet

3.3 ppm.

-

-

Stability Check: If the IR spectrum shows a peak around 1640 cm⁻¹, this indicates Urea formation (failure of stoichiometry or addition rate).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Urea Byproduct Formation | Local excess of amine; Reverse addition not followed.[1] | Ensure Amine is added to Triphosgene , not vice versa. Increase stirring speed. |

| Low Yield | Hydrolysis during workup. | Use Method A (Filtration) instead of aqueous wash. Ensure DCM is anhydrous. |

| Residual HCl Salts | Incomplete filtration. | If the product is an oil, dilute with dry ether (precipitates more salts) and refilter. |

| Yellow/Brown Color | Oxidation or impurities in Triphosgene. | Recrystallize Triphosgene from hexanes if heavily degraded (though rarely necessary). |

References

-

Triphosgene as a Phosgene Substitute

-

Carbamoyl Chloride Synthesis Protocol

-

Safety and Handling of Triphosgene

-

Piperidine Carbamoyl Chloride Intermediates

Sources

- 1. New Drug Approvals [approvals85.rssing.com]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimization of Reaction Conditions for Piperidine Carbamoyl Chloride Coupling

Introduction & Mechanistic Principles

The synthesis of unsymmetrical ureas and carbamates is a cornerstone of modern drug discovery, frequently utilized to generate rigid, metabolically stable pharmacophores. 1-Piperidinecarbonyl chloride (commonly referred to as piperidine carbamoyl chloride) is a highly versatile electrophile used to install the piperidine-1-carboxamide moiety.

Unlike standard acid chlorides, carbamoyl chlorides exhibit significant resonance stabilization. The lone pair on the piperidine nitrogen donates electron density into the carbonyl carbon, drastically reducing its electrophilicity and rendering it surprisingly stable[1]. Consequently, coupling 1-piperidinecarbonyl chloride with amines or alcohols requires carefully optimized conditions, often necessitating nucleophilic catalysis and specific base selection to drive the reaction to completion.

The Causality of Reagent Selection

-

Nucleophilic Catalysis (DMAP): To overcome the inherent stability of the carbamoyl chloride, 4-Dimethylaminopyridine (DMAP) is employed as an acyl transfer agent. DMAP attacks the carbamoyl chloride to form a highly reactive acylpyridinium intermediate, which is significantly more susceptible to nucleophilic attack by the incoming amine than the parent chloride[2].

-

Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is the preferred base. Its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions exclusively as a proton sponge to neutralize the HCl byproduct[3].

-

Anhydrous Conditions: Carbamoyl chlorides are susceptible to hydrolysis. Adventitious water converts the electrophile into piperidine-1-carboxylic acid, which rapidly decarboxylates into free piperidine. This secondary amine can then react with another equivalent of the starting material to form the symmetric byproduct, 1,1'-carbonyldipiperidine[1].

Figure 1: DMAP-catalyzed coupling workflow for 1-piperidinecarbonyl chloride with nucleophiles.

Quantitative Optimization Data

The reactivity of the nucleophile dictates the stringency of the reaction conditions. The table below summarizes the optimized parameters for coupling 1-piperidinecarbonyl chloride across various substrate classes.

| Nucleophile Type | Solvent | Base (Equiv) | Catalyst (Equiv) | Temp (°C) | Time (h) | Expected Yield |

| Aliphatic Amines | DCM | DIPEA (2.0) | DMAP (0.1) | 25 | 2 - 4 | 85 - 95% |

| Electron-Rich Anilines | THF | DIPEA (3.0) | DMAP (0.2) | 60 | 12 - 16 | 75 - 85% |

| Electron-Poor Anilines | DMF | NaH (1.5) | None | 0 to 25 | 4 - 8 | 60 - 75% |

| Primary Alcohols | DCM | TEA (3.0) | DMAP (1.0) | 40 | 16 - 24 | 60 - 80% |

Standard Operating Protocol (SOP): Synthesis of Unsymmetrical Ureas

This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides physical or analytical feedback to confirm success before proceeding to the next step.

Scale: 1.0 mmol

Step 1: Preparation of the Reaction Mixture

-

In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary aliphatic amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

-

Add DIPEA (2.0 mmol, 2.0 equiv) via syringe.

-

Add DMAP (0.1 mmol, 10 mol%) in one portion.

-

Validation Checkpoint: The solution should remain clear and homogeneous. Any immediate precipitation indicates the presence of moisture or degraded amine salts.

-

Step 2: Electrophile Addition

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Dissolve 1-piperidinecarbonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (2.0 mL).

-

Add the electrophile solution dropwise over 5 minutes.

-

Causality: Dropwise addition at 0 °C suppresses the exothermic degradation of the carbamoyl chloride and prevents localized concentration spikes that lead to symmetric urea formation[4].

-

Step 3: Reaction Propagation & Monitoring

-

Remove the ice bath and allow the mixture to warm to 25 °C. Stir vigorously for 2 to 4 hours.

-

Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain) and LC-MS. The reaction is complete when the ninhydrin-active spot corresponding to the starting amine is entirely consumed. If the amine persists after 4 hours, add an additional 0.2 equiv of 1-piperidinecarbonyl chloride.

Step 4: Quenching & Purification Workup

-

Dilute the crude mixture with an additional 10 mL of DCM.

-

Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (2 × 10 mL).

-

Causality & Validation: This dilute acid wash selectively protonates and extracts the DMAP catalyst, excess DIPEA, and any unreacted aliphatic amine into the aqueous layer, effectively purifying the organic phase[5].

-

-

Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, followed by brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Validation: The crude mass should closely approximate the theoretical yield. A crude mass significantly higher than expected indicates incomplete removal of DIPEA salts; a mass significantly lower suggests product loss due to hydrolysis. Purify via silica gel flash chromatography if necessary.

Troubleshooting & Edge Cases

Unreactive Electron-Deficient Anilines

-

Issue: Anilines bearing electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit severely diminished nucleophilicity and fail to couple under standard DMAP/DIPEA conditions[5].

-

Solution: Bypass nucleophilic catalysis by pre-forming the highly reactive anilide anion. Switch the solvent to anhydrous DMF, cool to 0 °C, and treat the aniline with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) for 30 minutes. Subsequently, add the 1-piperidinecarbonyl chloride and allow it to warm to room temperature.

Synthesis of Carbamates (Alcohol Coupling)

-

Issue: Alcohols are poorer nucleophiles than amines, leading to sluggish reactions and low yields of the corresponding piperidine carbamate.

-

Solution: Increase the DMAP loading to a full stoichiometric equivalent (1.0 equiv) and elevate the reaction temperature to 40 °C (refluxing DCM) for 16–24 hours. The stoichiometric DMAP ensures a continuous, high concentration of the reactive acylpyridinium intermediate.

References

1.[2]2 - nih.gov 2.[1] 1 - nih.gov 3.[3] 3 - growingscience.com 4.[5] 5 - benchchem.com 5.[4] 4 - acs.org

Sources

- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solvent Selection and Optimization for 4-(Methoxymethyl)piperidine-1-carbonyl Chloride Workflows

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, solvent optimization, and validated protocols for nucleophilic acyl substitution.

Executive Summary and Chemical Profile

4-(Methoxymethyl)piperidine-1-carbonyl chloride is a highly versatile, bifunctional electrophile widely utilized in drug discovery for the synthesis of complex ureas and carbamates. Structurally, it consists of an

The successful application of this reagent hinges on understanding two competing chemical realities:

-

Electrophilicity of the Carbamoyl Core: The reactivity of

-substituted carbamoyl chlorides is governed by the balance of inductive electron withdrawal by the chloride leaving group and resonance electron donation from the piperidine nitrogen[1]. This resonance stabilization makes carbamoyl chlorides less reactive than standard acyl chlorides, often requiring polar transition-state stabilization. -

Lability of the MOM Ether: The methoxymethyl group is an acetal-like ether. While highly stable to basic and nucleophilic conditions, it is notoriously sensitive to Brønsted and Lewis acids.

Because nucleophilic acyl substitution of a carbamoyl chloride generates one equivalent of hydrogen chloride (HCl) as a byproduct, solvent and base selection are not merely kinetic parameters—they are critical to preserving the structural integrity of the MOM group. Failure to immediately scavenge HCl in an appropriate solvent medium leads to localized acidic microenvironments, resulting in MOM cleavage, solvolysis, and the formation of unwanted 4-(hydroxymethyl)piperidine derivatives[2].

Mechanistic Causality in Solvent Selection

The reaction of 4-(Methoxymethyl)piperidine-1-carbonyl chloride with nucleophiles (amines or alcohols) proceeds via an addition-elimination mechanism. The polarity of the solvent directly dictates the stability of the charge-separated tetrahedral intermediate.

The Threat of Solvolysis

In polar protic solvents (e.g., water, methanol, ethanol), the solvent itself acts as a nucleophile. Carbamoyl chlorides undergo rapid solvolysis in these media. Hydrolysis yields an unstable carbamic acid intermediate that spontaneously decarboxylates to release carbon dioxide and the parent secondary amine (4-(methoxymethyl)piperidine)[3]. Therefore, strictly anhydrous, polar aprotic solvents must be employed [4].

Solvent Performance Matrix

To optimize both the reaction kinetics and the stability of the MOM ether, the following solvent matrix should be used to guide experimental design.

| Solvent | Dielectric Constant (ε) | Solvolysis Risk | Relative Reaction Rate | Optimal Application & Causality |

| Dichloromethane (DCM) | 9.1 | None (if anhydrous) | Fast | Standard Urea Synthesis. Excellent solubility for amines and bases. Low boiling point allows for mild, non-destructive concentration during workup. |

| Tetrahydrofuran (THF) | 7.6 | None (if anhydrous) | Moderate | Carbamate Synthesis. Highly stable to strong bases (e.g., NaH, KOtBu) required to generate alkoxide nucleophiles from alcohols[5]. |

| Acetonitrile (MeCN) | 37.5 | None (if anhydrous) | Very Fast | Sluggish Nucleophiles. High polarity strongly stabilizes the transition state, accelerating the reaction for sterically hindered amines. |

| 36.7 | Low (Trace amine impurities) | Very Fast | Poorly Soluble Substrates. Dissolves highly polar drug fragments. Caution: DMF can degrade to dimethylamine over time, which will compete as a nucleophile. | |

| Methanol / Water | > 30.0 | Extreme | N/A (Decomposition) | Strictly Avoided. Rapid solvolysis leads to complete degradation of the carbamoyl chloride[2]. |

Workflow Visualization: Decision Matrix

The following decision tree outlines the logical progression for selecting the optimal solvent and base combination depending on the target nucleophile.

Decision matrix for solvent and base selection in nucleophilic acyl substitution workflows.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The deliberate order of addition and temperature controls are engineered to prevent exothermic degradation, eliminate solvolysis, and protect the acid-sensitive MOM ether[4].

Protocol A: Synthesis of Ureas (Amine Nucleophiles)

Objective: High-yielding synthesis of unsymmetrical ureas using primary or secondary amines. Solvent System: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Nucleophile & Base Loading: Dissolve the target amine (1.0 eq) in anhydrous DCM (0.2 M concentration). Add

-Diisopropylethylamine (DIPEA) (2.5 eq).-

Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The 2.5 eq excess ensures that the HCl byproduct is instantaneously neutralized, preventing the acidic cleavage of the MOM ether.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Carbamoyl chlorides can undergo side reactions (such as oxazolidinone formation or isocyanate generation) at elevated temperatures[4]. Cooling mitigates these risks.

-

-

Electrophile Addition: Dissolve 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then naturally warm to room temperature (20–25 °C). Monitor the reaction via LCMS or TLC (typically complete within 2–4 hours).

-

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Synthesis of Carbamates (Alcohol Nucleophiles)

Objective: Synthesis of carbamates from aliphatic alcohols or phenols. Solvent System: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: In an argon-purged, flame-dried flask, dissolve the target alcohol (1.0 eq) in anhydrous THF (0.2 M).

-

Causality: THF is utilized here because it is entirely stable to the strong hydride bases required to deprotonate alcohols, whereas DCM can react with strong bases to form carbenes.

-

-

Alkoxide Generation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Causality: Alcohols are inherently weaker nucleophiles than amines. Converting the alcohol to its corresponding alkoxide dramatically increases its nucleophilicity, ensuring a rapid attack on the sterically hindered carbamoyl chloride.

-

-

Electrophile Addition: Introduce 4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.1 eq) dropwise via syringe.

-

Reaction Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. If the alcohol is highly sterically hindered, gentle heating (40 °C) may be required[5].

-

Workup: Carefully quench the reaction at 0 °C with a few drops of cold water to destroy unreacted NaH. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous

and brine. Dry over

References

-

Kevill, D. N., & D'Souza, M. J. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." National Institutes of Health (NIH). Available at:[Link]

-

Royal Society of Chemistry (RSC). "Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas." RSC Advances. Available at:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Base-mediated three-component system for the synthesis of S -substituted N -acyl ureas - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05563F [pubs.rsc.org]

Application Note: Catalytic Strategies for the Nucleophilic Coupling of 4-(Methoxymethyl)piperidine-1-carbonyl Chloride

Executive Summary

This guide details the catalytic landscapes for coupling 4-(methoxymethyl)piperidine-1-carbonyl chloride (referred to herein as 4-MMP-COCl ) with various nucleophiles. While carbamoyl chlorides are inherently electrophilic, their reactivity is often blunted by the steric bulk of the piperidine ring and the electronic stability of the urea-like carbonyl.

Successful coupling to form unsymmetrical ureas (with amines) or carbamates (with alcohols) requires a tailored catalytic approach. This note moves beyond standard "add-and-stir" procedures, providing a mechanistic rationale for selecting between Brønsted base scavengers (e.g., DIPEA) and nucleophilic catalysts (e.g., DMAP).

Mechanistic Foundation: The Acyl Transfer Landscape

The coupling of 4-MMP-COCl proceeds via a Nucleophilic Acyl Substitution (

The Kinetic Challenge

Unlike acyl chlorides (R-COCl), carbamoyl chlorides (R2N-COCl) are less reactive due to the resonance donation from the nitrogen lone pair into the carbonyl, which reduces the electrophilicity of the carbonyl carbon.

-

Direct Attack (Uncatalyzed): Slow, often requires high temperatures or large excesses of nucleophile.

-

Base Promoted (Scavenging): Neutralizes the HCl byproduct, preventing protonation of the nucleophile, but does not activate the electrophile.

-

Nucleophilic Catalysis (DMAP): The catalyst attacks the carbamoyl chloride to form a highly reactive N-acylpyridinium intermediate. This species is significantly more electrophilic than the starting chloride.

Mechanism of DMAP Catalysis

The following diagram illustrates the catalytic cycle where DMAP acts as a "stepped-up" transfer agent, lowering the activation energy for the nucleophilic attack.

Figure 1: The catalytic cycle of DMAP-mediated acyl transfer.[1] DMAP converts the sluggish carbamoyl chloride into a reactive acylpyridinium salt, which is then intercepted by the nucleophile.

Catalyst Selection Matrix

Select your catalyst system based on the nucleophile's reactivity profile.

| Nucleophile Class | Example | Recommended Catalyst System | Mechanism of Action |

| Primary Aliphatic Amines | Benzylamine, Ethylamine | DIPEA or TEA (1.2 - 2.0 equiv) | HCl Scavenging. The amine is nucleophilic enough to react directly; base prevents salt formation. |

| Secondary Amines | Morpholine, Piperidine | DIPEA (2.0 equiv) + Heat (40°C) | HCl Scavenging. Steric hindrance may require mild heating. |

| Anilines (Electron-Rich) | 4-Methoxyaniline | Pyridine (Solvent/Base) | Weak Nucleophilic Catalysis. Pyridine acts as both solvent and mild activator. |

| Anilines (Electron-Poor) | 4-Nitroaniline | DMAP (0.1 equiv) + DIPEA | Nucleophilic Catalysis. DMAP is required to activate the carbonyl for weak nucleophiles. |

| Primary Alcohols | Methanol, Benzyl Alcohol | DMAP (0.1 - 0.5 equiv) + TEA | Nucleophilic Catalysis. Alcohols are poor nucleophiles for carbamoyl chlorides; activation is mandatory. |

| Steric/Tertiary Alcohols | t-Butanol | NaH (Stoichiometric) | Alkoxide Formation. Deprotonation to the alkoxide is required; catalytic methods often fail. |

Detailed Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas (Amine Coupling)

Best for: Coupling 4-MMP-COCl with primary or secondary amines.

Reagents:

-

4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 equiv)

-

Target Amine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

DCM (Dichloromethane) (anhydrous, 0.1 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the Target Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM. Cool to 0°C.

-

Addition: Add 4-MMP-COCl (1.0 equiv) dropwise as a solution in DCM over 10 minutes. Note: Carbamoyl chlorides can be viscous; dilution aids precision.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (or LCMS). If starting material persists after 4 hours, add 10 mol% DMAP.

-

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine. Dry over

Protocol B: Synthesis of Carbamates (Alcohol Coupling)

Best for: Coupling 4-MMP-COCl with primary alcohols or phenols.

Reagents:

-

4-(Methoxymethyl)piperidine-1-carbonyl chloride (1.0 equiv)

-

Target Alcohol (1.2 equiv)

-

DMAP (0.2 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

THF (Tetrahydrofuran) or DCM (anhydrous)

Procedure:

-

Activation: In a dried flask under

, dissolve the Target Alcohol, TEA, and DMAP in anhydrous solvent. -

Coupling: Add 4-MMP-COCl (1.0 equiv) in one portion at RT.

-

Reflux (Conditional): For hindered alcohols, heat the reaction to 50–60°C. Stir for 12–18 hours.

-

Why Heat? The formation of the carbamate bond is reversible and slower than urea formation.

-

-

Workup: Evaporate solvent. Redissolve in EtOAc. Wash with 10% Citric Acid (crucial to remove DMAP and TEA), then sat.

.

Decision Tree: Workflow Optimization

Use this logic flow to determine the optimal reaction conditions for your specific substrate.

Figure 2: Decision tree for selecting the optimal catalytic protocol based on nucleophile sterics and electronics.

Troubleshooting & Critical Parameters

Hydrolysis & Stability

Carbamoyl chlorides are sensitive to moisture, converting back to the amine and

-

Symptom: Evolution of gas bubbles (

) upon addition of chloride. -

Fix: Ensure all solvents are anhydrous (stored over molecular sieves). Verify the quality of the 4-MMP-COCl starting material by H-NMR (look for the piperidine NH signal, indicating hydrolysis).

DMAP Removal

Residual DMAP can complicate biological assays (cytotoxicity).

-

Protocol: Wash organic layers with 10% Citric Acid or 1M HCl during workup. DMAP is highly basic and will partition into the aqueous phase under acidic conditions.

Aggregation

The 4-(methoxymethyl)piperidine moiety has both a hydrogen bond acceptor (ether) and donor potential (if hydrolyzed). In non-polar solvents, this can lead to aggregation.

-

Fix: If the reaction becomes a slurry or conversion stalls, switch solvent from DCM to THF or DMF to break up aggregates.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. [Link]

-

Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Ureas and Carbamates. CRC Press.

-

Organic Chemistry Portal. (2023). Synthesis of Ureas. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Methoxymethyl)piperidine-1-carbonyl chloride

A Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for 4-(Methoxymethyl)piperidine-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and use of this moisture-sensitive reagent. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments and the quality of your results.

The primary challenge in working with 4-(Methoxymethyl)piperidine-1-carbonyl chloride is its high susceptibility to hydrolysis. The acyl chloride functional group is highly reactive towards water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid. This degradation can compromise the reagent's purity, impact reaction yields, and introduce unintended byproducts into your synthetic pathways. This guide provides a comprehensive framework for preventing hydrolysis and troubleshooting issues should they arise.

Troubleshooting Guide: Identifying and Mitigating Hydrolysis

Encountering unexpected results in your reaction? This troubleshooting guide will help you diagnose potential hydrolysis of your 4-(Methoxymethyl)piperidine-1-carbonyl chloride and provide actionable solutions.

A key indicator of hydrolysis is the presence of an unexpected carboxylic acid or its derivatives in your reaction mixture, or a decrease in the expected reactivity of the acyl chloride. The following workflow can help you pinpoint the source of moisture contamination.

Caption: A troubleshooting workflow for identifying the source of moisture leading to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4-(Methoxymethyl)piperidine-1-carbonyl chloride degradation?

A1: The primary degradation pathway is hydrolysis. The acyl chloride functional group is highly electrophilic due to the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) bonded to the same carbon. This makes the carbonyl carbon highly susceptible to nucleophilic attack by water, even trace amounts present in the atmosphere or in solvents.[1][2] This reaction is typically rapid and results in the formation of 4-(methoxymethyl)piperidine-1-carboxylic acid and hydrochloric acid (HCl).

Q2: How should I properly store this reagent to minimize hydrolysis?

A2: Proper storage is critical for maintaining the integrity of 4-(Methoxymethyl)piperidine-1-carbonyl chloride. It should be stored in a cool, dry place, typically refrigerated, under an inert atmosphere such as argon or nitrogen.[3][4] The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, using a container with a secure, air-tight seal (e.g., a Sure/Seal™ bottle) is highly recommended.[5]

| Storage Parameter | Recommendation |

| Atmosphere | Inert gas (Argon or Nitrogen) |

| Temperature | Refrigerated (2-8 °C) |

| Container | Tightly sealed, moisture-proof container |

| Location | Dry, well-ventilated area, away from incompatible materials |

Q3: What are the best practices for handling 4-(Methoxymethyl)piperidine-1-carbonyl chloride in the lab?

A3: Due to its moisture sensitivity, all handling of this reagent should be performed using standard air-free techniques.[4][5] This includes the use of a glovebox or a Schlenk line to maintain an inert atmosphere. All glassware should be rigorously dried before use, either by oven-drying overnight at >120 °C or by flame-drying under vacuum.[5] Use only anhydrous solvents, which are commercially available or can be freshly distilled from an appropriate drying agent. When transferring the reagent, use dry, gas-tight syringes or cannulas.

Q4: How can I detect if my sample of 4-(Methoxymethyl)piperidine-1-carbonyl chloride has undergone hydrolysis?

A4: Several analytical techniques can be used to assess the purity of your reagent and detect hydrolysis.

-

Infrared (IR) Spectroscopy: The hydrolysis product, a carboxylic acid, will show a broad O-H stretching band around 2500-3300 cm⁻¹, which is absent in the pure acyl chloride. You would also observe a shift in the carbonyl (C=O) stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the formation of the carboxylic acid, which will have a characteristic broad singlet for the acidic proton. Changes in the chemical shifts of the protons adjacent to the carbonyl group can also indicate hydrolysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the acyl chloride from its carboxylic acid hydrolysis product.[6][7] Due to the high reactivity of acyl chlorides, derivatization is often employed for accurate quantification.[6]

Q5: What solvents are compatible with 4-(Methoxymethyl)piperidine-1-carbonyl chloride?

A5: It is crucial to use anhydrous, aprotic solvents. Protic solvents such as water, alcohols, and primary or secondary amines will react with the acyl chloride and should be avoided unless they are intended as reagents in the reaction. Suitable solvents for reactions and handling include:

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Tetrahydrofuran (THF)

-

Acetonitrile (ACN)

-

Toluene

Ensure that these solvents are of high purity and have a low water content.

Experimental Protocols

Protocol 1: Handling and Dispensing of 4-(Methoxymethyl)piperidine-1-carbonyl chloride

This protocol outlines the standard procedure for safely handling and dispensing the moisture-sensitive reagent.

-

Preparation: Move the sealed container of 4-(Methoxymethyl)piperidine-1-carbonyl chloride from the refrigerator to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container.

-

Inert Atmosphere: Perform all manipulations under a positive pressure of an inert gas (argon or nitrogen) using either a glovebox or a Schlenk line.

-

Dispensing: If the reagent is a solid, quickly weigh the desired amount in the inert atmosphere and transfer it to a pre-dried reaction flask. If it is a liquid, use a dry, gas-tight syringe to withdraw the desired volume through a septum.

-

Sealing: After dispensing, securely reseal the container, ensuring the inert atmosphere is maintained. Wrap the seal with paraffin film for extra protection and return the container to the refrigerator.

Caption: A stepwise workflow for the proper dispensing of moisture-sensitive reagents.

References

- Vertex AI Search. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl.

- BenchChem. (2025). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.

- Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

- Sigma-Aldrich. (n.d.). 4-(methoxymethyl)piperidine hydrochloride | 916317-00-5.

- Fisher Scientific. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride Safety Data Sheet.

- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.

- Goh, W. L. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem [Video]. YouTube.

- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

- ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.

- Chemspace. (n.d.). 4-[(3-methoxyphenyl)methyl]piperidine-1-carbonyl chloride - C14H18ClNO2 | CSSB21224773035.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Yang, Y. L., Lu, Z. Y., Yang, Z. J., Zhao, S. Y., Zhang, J. B., & Xiao, L. Y. (1991). [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. Yao Xue Xue Bao, 26(7), 493-498.

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- BenchChem. (2025). Comparative study of different synthetic routes to 4-Acetylpiperidine-1-carbonyl chloride.

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

- PubChem. (n.d.). 4-(Methoxymethyl)piperidine.

- Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals.

- Sigma-Aldrich. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride 97 55112-42-0.

- BLD Pharm. (n.d.). 399580-55-3|4-(Methoxymethyl)piperidine.

- Defense Technical Information Center. (n.d.). Chemoselective Reactions of Functionalized Piperidines.

- National Center for Biotechnology Information. (2012, March 21). (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. PubMed.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Handling & Storage Guide for 4-(Methoxymethyl)piperidine-1-carbonyl chloride

Welcome to the Technical Support Center. As a building block widely used in drug development and organic synthesis for the installation of urea and carbamate linkages, 4-(Methoxymethyl)piperidine-1-carbonyl chloride requires stringent handling protocols. Because it is a disubstituted carbamoyl chloride, it possesses specific electrophilic properties that dictate its storage stability and reactivity profile.

This guide is designed by application scientists to provide you with field-proven troubleshooting insights, self-validating analytical protocols, and mechanistic explanations to ensure the integrity of your synthetic workflows.

Part 1: Core Troubleshooting FAQs

Q1: My reagent turned from a clear liquid/solid into a cloudy mixture with a white precipitate. What happened? A: This is the classic visual indicator of moisture-induced hydrolysis. The carbonyl carbon of carbamoyl chlorides is highly electrophilic due to the combined electron-withdrawing effects of the adjacent chlorine atom and the piperidine nitrogen[1]. When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbamic acid intermediate[2]. This intermediate rapidly decarboxylates (releases CO₂ gas) to form 4-(methoxymethyl)piperidine and hydrogen chloride (HCl)[3]. These two byproducts immediately react to form 4-(methoxymethyl)piperidine hydrochloride, an insoluble salt that crashes out of solution as a white precipitate.

Q2: How can I analytically verify the integrity of my batch before a critical coupling reaction? A: Fourier Transform Infrared (FTIR) spectroscopy is the most rapid and reliable self-validating diagnostic tool. Intact disubstituted carbamoyl chlorides exhibit a strong, characteristic carbonyl (C=O) stretching band between 1740 cm⁻¹ and 1760 cm⁻¹[4]. If the reagent has degraded, you will observe a significant decrease or complete disappearance of this peak, accompanied by the appearance of broad N-H stretching bands (3200–3400 cm⁻¹) corresponding to the amine hydrochloride salt.

Q3: Is 4-(Methoxymethyl)piperidine-1-carbonyl chloride as unstable as other acid chlorides? A: As a disubstituted carbamoyl chloride (where the nitrogen is fully substituted as part of the piperidine ring), it is significantly more stable than monosubstituted carbamoyl chlorides or simple formyl chlorides[2]. However, it remains highly sensitive to moisture and will undergo rapid solvolysis if handled in open air[3].

Q4: Can I recover or purify the degraded carbamoyl chloride? A: No. The hydrolysis of carbamoyl chlorides is an irreversible degradative pathway driven by the thermodynamic stability of the evolved CO₂ gas[2]. Once degraded into the amine hydrochloride salt, the material cannot be "dried" or reverted. The batch must be discarded, or the free amine must be isolated and re-reacted with a phosgene equivalent (e.g., triphosgene) to synthesize a fresh batch.

Part 2: The Degradation Mechanism

Understanding the causality behind the degradation is critical for preventing it. The workflow below illustrates the nucleophilic acyl substitution pathway that occurs when the reagent is exposed to atmospheric moisture.

Hydrolysis and decarboxylation pathway of 4-(Methoxymethyl)piperidine-1-carbonyl chloride.

Part 3: Storage Stability & Logistics